molecular formula C17H25N3O6 B13433694 4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid

4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid

Cat. No.: B13433694
M. Wt: 367.4 g/mol
InChI Key: SSPXQDJZSGLUBT-AWEZNQCLSA-N
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Description

4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a benzoic acid core, a hydroxy group, and a morpholine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid typically involves multiple steps. One common method starts with the esterification of 3-(4-hydroxyphenyl)propionic acid, followed by alkylation of the phenol function with (2S)-glycidyltosylate. The resulting epoxide is then opened by the appropriate amine, such as morpholine-4-carboxamidoethanamino hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as cardiovascular disorders and cancer.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine moiety and hydroxy group contribute to its versatility in various applications, setting it apart from other similar compounds .

Properties

Molecular Formula

C17H25N3O6

Molecular Weight

367.4 g/mol

IUPAC Name

4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]benzoic acid

InChI

InChI=1S/C17H25N3O6/c21-14(12-26-15-3-1-13(2-4-15)16(22)23)11-18-5-6-19-17(24)20-7-9-25-10-8-20/h1-4,14,18,21H,5-12H2,(H,19,24)(H,22,23)/t14-/m0/s1

InChI Key

SSPXQDJZSGLUBT-AWEZNQCLSA-N

Isomeric SMILES

C1COCCN1C(=O)NCCNC[C@@H](COC2=CC=C(C=C2)C(=O)O)O

Canonical SMILES

C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)C(=O)O)O

Origin of Product

United States

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